molecular formula C15H13N3O3S B252073 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide

Cat. No. B252073
M. Wt: 315.3 g/mol
InChI Key: OOVZRTLHGPCWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide, also known as MOB sulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have a wide range of applications in various fields of study.

Mechanism of Action

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the maintenance of intracellular pH. Inhibition of carbonic anhydrase IX leads to a decrease in intracellular pH, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase IX, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been found to inhibit the activity of other carbonic anhydrases as well. This inhibition has been found to have a variety of physiological effects, including the reduction of intraocular pressure, the treatment of glaucoma, and the prevention of osteoporosis.

Advantages and Limitations for Lab Experiments

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also limitations to the use of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. In addition, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been found to be unstable in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide. One potential direction is the development of new derivatives of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide that have improved solubility and stability. Another potential direction is the study of the effect of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide on other carbonic anhydrases and their potential use in the treatment of other diseases. Finally, the use of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide in combination with other cancer therapies is an area of active research, and may lead to the development of new and more effective cancer treatments.
Conclusion
In conclusion, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of study, including neuroscience, cancer research, and drug discovery. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. While there are limitations to the use of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide in lab experiments, there are several future directions for the study of this compound that may lead to the development of new and more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide involves the reaction between 2-amino-5-methyl-1,3,4-oxadiazole and 4-nitrobenzenesulfonyl chloride in the presence of a base. This reaction yields N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide as a white solid with a high yield. The purity of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of study, including neuroscience, cancer research, and drug discovery. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition has been found to reduce the growth and proliferation of cancer cells, making N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide sulfonamide a potential candidate for cancer therapy.

properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H13N3O3S/c1-11-16-15(21-17-11)13-9-5-6-10-14(13)18-22(19,20)12-7-3-2-4-8-12/h2-10,18H,1H3

InChI Key

OOVZRTLHGPCWHJ-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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